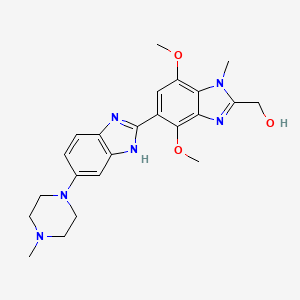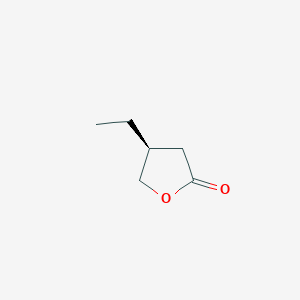
(S)-3-Ethyl-gamma-butyrolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Ethyl-gamma-butyrolactone is a chiral lactone compound with the molecular formula C6H10O2 It is characterized by a five-membered lactone ring with an ethyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethyl-gamma-butyrolactone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-ethyl-4-hydroxybutanoic acid. This reaction typically employs a chiral catalyst, such as a rhodium complex, under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic hydrogenation of ethyl 4-chlorobutanoate. This process involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out at high pressure and moderate temperature to achieve high yields and selectivity.
化学反応の分析
Types of Reactions: (S)-3-Ethyl-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethyl-4-hydroxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The lactone ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 3-Ethyl-4-hydroxybutanoic acid.
Reduction: 3-Ethyl-1,4-butanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-3-Ethyl-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as biodegradable polymers and surfactants.
作用機序
The mechanism of action of (S)-3-Ethyl-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to enzymes and receptors, influencing their activity. For example, in drug development, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways to achieve therapeutic effects.
類似化合物との比較
(S)-3-Ethyl-gamma-butyrolactone can be compared with other similar compounds, such as:
Gamma-butyrolactone (GBL): Unlike this compound, GBL lacks the ethyl group, making it less selective in its interactions.
Delta-valerolactone: This compound has a six-membered lactone ring, differing in ring size and reactivity.
(S)-3-Methyl-gamma-butyrolactone: This compound has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its chiral nature and the presence of the ethyl group, which imparts specific reactivity and selectivity in various chemical and biological processes.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
(4S)-4-ethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m0/s1 |
InChIキー |
MDQZVJSUBKPTHG-YFKPBYRVSA-N |
異性体SMILES |
CC[C@H]1CC(=O)OC1 |
正規SMILES |
CCC1CC(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


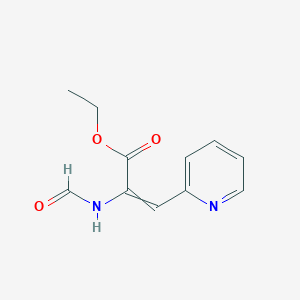
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
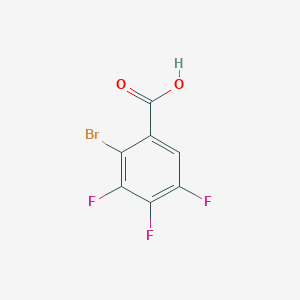
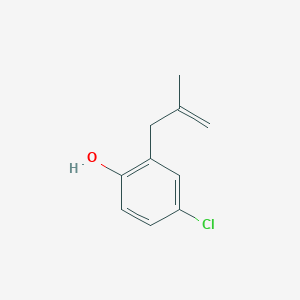
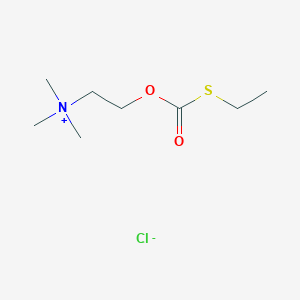
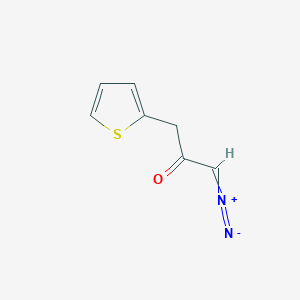
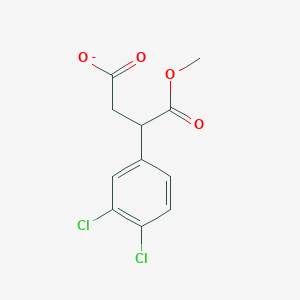
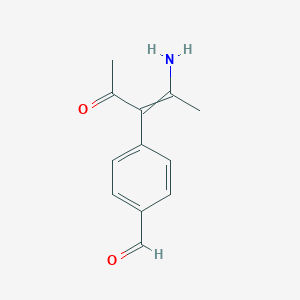
![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)

![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)

